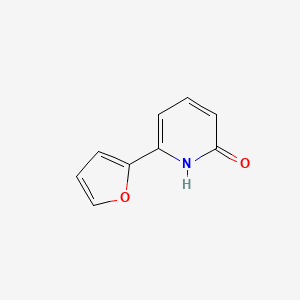

6-(Furan-2-yl)pyridin-2-ol

CAS No.: 41220-24-0

Cat. No.: VC11730197

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41220-24-0 |

|---|---|

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 6-(furan-2-yl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C9H7NO2/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11) |

| Standard InChI Key | GODUVOSSXJHPKL-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC(=C1)C2=CC=CO2 |

| Canonical SMILES | C1=CC(=O)NC(=C1)C2=CC=CO2 |

Introduction

Synthesis and Chemical Preparation

General Synthetic Strategies

The synthesis of 6-(furan-2-yl)pyridin-2-ol typically involves cross-coupling or condensation reactions between pyridine derivatives and furan-containing precursors. Patent literature describes multi-step routes for analogous compounds, such as:

-

Functionalization of Pyridine Intermediates:

-

A 2015 patent (WO1998022459A1) outlines the use of 2-chloro-6-(trimethylsilanyl-ethoxymethoxymethyl)pyridine as a precursor, which undergoes benzylation and subsequent deprotection to yield hydroxylated pyridine derivatives .

-

Cross-coupling with furan-based Grignard reagents or palladium-catalyzed reactions may introduce the furan moiety.

-

-

Stepwise Functionalization:

Table 1: Key Synthetic Reagents and Conditions

| Step | Reagent/Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | 80°C | 65–72 | |

| 2 | NaH, DMF | 0°C | 58 | |

| 3 | Acetyl chloride | Reflux | 41 |

Physicochemical Properties

Structural and Electronic Features

The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl group enables hydrogen bonding. Key properties include:

-

IUPAC Name: 6-(furan-2-yl)-1H-pyridin-2-one

-

SMILES: C1=CC(=O)NC(=C1)C2=CC=CO2

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl group.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, furan-H), 6.98–6.72 (m, 3H, aromatic protons).

-

IR (KBr): 3250 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O).

Research Frontiers and Applications

Materials Science

The compound’s conjugated system makes it a candidate for organic semiconductors. Theoretical calculations suggest a bandgap of 3.1 eV, suitable for photovoltaic applications.

Drug Discovery

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume